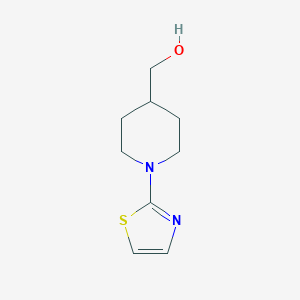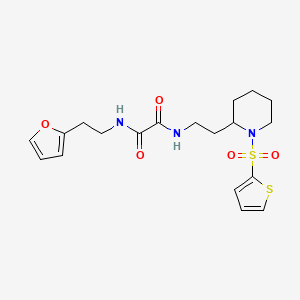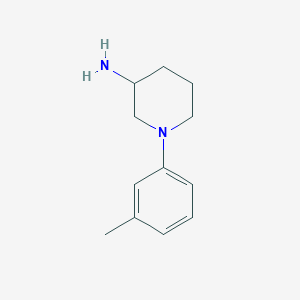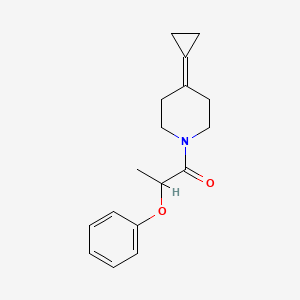
5-Bromo-8-hydrazinyl-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-8-hydrazinyl-1,7-naphthyridine” is a derivative of naphthyridine, a class of compounds that are analogs of naphthalene with two fused pyridine rings . Naphthyridines have significant importance in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been a topic of interest in recent years. Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Applications De Recherche Scientifique
Synthesis and Animation
5-Bromo-8-hydrazinyl-1,7-naphthyridine plays a role in the synthesis and animation of related chemical compounds. Its reaction with potassium amide in liquid ammonia results in tele-amination, producing various aminated naphthyridines, which are useful in chemical synthesis and research (Woźniak & Plas, 1978).
Bromination of Naphthyridines
This compound contributes to understanding the bromination process of naphthyridines, a key step in organic synthesis for creating various derivatives with potential applications in material science and pharmaceuticals (Malm, Börnfeldt & Gronowitz, 1994).
Functionalization and Synthesis
The functionalization of related naphthyridines has been explored, offering routes to synthesize heterocyclic natural products and their analogues. This includes understanding the role of 5-Bromo-8-hydrazinyl-1,7-naphthyridine in direct ring metalation and subsequent reactions to produce diverse products (Melzer, Plodek & Bracher, 2019).
Histochemical Applications
This compound has been used in histochemical studies for the demonstration of esterases, contributing to a better understanding of enzymatic activities in various tissues (Pearson & Defendi, 1957).
Hydrogen Bonding and Supramolecular Architecture
Studies on hydrogen bonding between bases like 5-Bromo-8-hydrazinyl-1,7-naphthyridine and acidic compounds enhance the understanding of molecular interactions, crucial in the design of molecular structures and materials (Jin et al., 2010).
Ligand Construction
It's used in the construction of ligands for Ru(II) complexes. This includes the development of new bidentate and tridentate ligands, essential for applications in catalysis and material science (Singh & Thummel, 2009).
Synthesis of Novel Derivatives
The synthesis of novel 1,8-naphthyridine derivatives, starting from the reaction of 5-Bromo-8-hydrazinyl-1,7-naphthyridine, offers pathways to create various compounds with potential applications in drug discovery and material science (Khalifa, Al-Omar & Ahmed, 2017).
Anion Recognition and Sensing
Derivatives of 5-Bromo-8-hydrazinyl-1,7-naphthyridine have been used in anion recognition studies, particularly for fluoride ion sensing. This contributes to the development of new sensory materials and devices (Chahal, Dar & Sankar, 2018).
Safety and Hazards
While specific safety and hazard information for “5-Bromo-8-hydrazinyl-1,7-naphthyridine” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
The future directions for research on “5-Bromo-8-hydrazinyl-1,7-naphthyridine” and related compounds could involve further exploration of their synthesis, reactivity, and applications. Given their significant biological activities, these compounds could have potential applications in medicinal chemistry and other fields .
Propriétés
IUPAC Name |
(5-bromo-1,7-naphthyridin-8-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-4-12-8(13-10)7-5(6)2-1-3-11-7/h1-4H,10H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTVWSVHABWHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)NN)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-hydrazinyl-1,7-naphthyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)
amine](/img/structure/B2999468.png)
![(2S)-2-Amino-6-[[2-[[(5S)-5-amino-5-carboxypentyl]amino]-2-oxoethyl]amino]hexanoic acid](/img/structure/B2999470.png)
![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2999471.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2999475.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2999478.png)

![N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt](/img/structure/B2999481.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2999483.png)

![1-(Azepan-1-yl)-3-[4-[2-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2999487.png)
